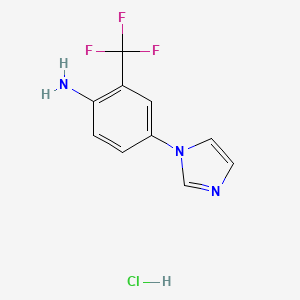

4-咪唑-1-基-2-(三氟甲基)苯胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .Chemical Reactions Analysis

The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), hence enabling a blue shift in the photoluminescent emission .科学研究应用

相行为和应用

研究重点在于基于咪唑鎓的离子液体与几种脂肪族和芳香族溶质的相行为,探索它们在溶剂性质改性和分离过程中的潜在应用。具有咪唑衍生物的离子液体表现出非凡的溶剂能力,受阴离子类型(双三氟甲磺酰亚胺或三氟甲磺酸盐)影响,表明它们可用于各种应用的环保溶剂系统中,包括从水溶液或原始基质中分离和萃取(Visak et al., 2014)。

药效团设计

咪唑骨架,特别是三取代和四取代咪唑,被认为是对p38丝裂原活化蛋白激酶的选择性抑制剂,该激酶与促炎细胞因子的释放有关。这些抑制剂的设计和合成证明了它们在解决炎症反应中的潜力,突出了咪唑衍生物在药物化学中的重要性(Scior et al., 2011)。

缓蚀

咪唑啉及其衍生物由于其在金属表面上的有效吸附、低毒性和环境友好性而被广泛用作缓蚀剂。这篇综述强调了它们在石油工业中的应用,表明了进一步研究提高基于咪唑的缓蚀剂有效性的潜力(Sriplai & Sombatmankhong, 2023)。

抗菌活性

咪唑是合成抗真菌药物和杀虫剂的关键成分,表现出显着的抗菌性。这篇综述支持合成更多的咪唑衍生物以对抗新菌株的生长,强调了咪唑在开发新型抗菌剂中的生物学意义(2022)。

合成和转化

咪唑衍生物的合成和化学转化,特别是专注于4-磷酸化的1,3-唑类,揭示了它们的化学和生物学性质。这包括它们在生成具有杀虫、抗爆炸和其他类型的活性的化合物中的应用,突出了咪唑衍生物在合成和药物化学中的多功能性(Abdurakhmanova et al., 2018)。

作用机制

Target of Action

Similar compounds, such as arylimidazole derivatives, are known to interact with iridium (ir) in the synthesis of homoleptic imidazole-type iridium triplet emitters .

Mode of Action

The compound interacts with its targets through the coordination of the imidazole and the aryl group to the iridium metal centre . The trifluoromethyl group, with a strong electron-withdrawing effect, increases the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital (HOMO-LUMO), enabling a blue shift in the photoluminescent emission .

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of semiconducting organometallic complexes in the application of oleds as phosphorescent active layer materials .

Result of Action

The result of the compound’s action is a blue shift in the photoluminescent emission, which is used in the application of OLEDs as phosphorescent active layer materials . This is achieved through the coordination of the imidazole and the aryl group to the iridium metal centre .

Action Environment

It’s known that similar compounds are used in conjunction with other building block ligands, ie, pyridylpyrazoles for adjusting the light-emitting colours of the active layer emitters .

属性

IUPAC Name |

4-imidazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-5-7(1-2-9(8)14)16-4-3-15-6-16;/h1-6H,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYYKXWFEIKBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2839314.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2839315.png)

![4-methoxy-3,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2839317.png)

![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2839321.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2839322.png)

![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2839324.png)

![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

![4-methyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2839333.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)